This compound can be classified as:
The synthesis of (S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the formation of the piperidine ring, introduction of the amino-acetyl group, and subsequent esterification.
The molecular structure of (S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be described as follows:
(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can participate in various chemical reactions:
The mechanism of action for (S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester largely depends on its biological target:
Research indicates that structural modifications around the piperidine core can significantly alter binding affinity and selectivity towards biological targets.
The physical and chemical properties of (S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester are critical for understanding its behavior in various environments:
(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has several important applications:
The synthesis of (S)-3-[(2-amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester hinges on regioselective N-functionalization of the piperidine scaffold. A convergent approach involves chloroacetylation of the secondary amine group in Boc-protected (S)-3-methylaminopiperidine, using chloroacetyl chloride under Schotten-Baumann conditions (dichloromethane/aqueous NaOH, 0°C). This yields (S)-3-[(2-chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester as a key intermediate (CAS 1354010-95-9, C₁₃H₂₃ClN₂O₃), characterized by its canonical SMILES: CN(C(=O)CCl)[C@@H]1CCCN(C(=O)OC(C)(C)C)C1
[1]. Subsequent nucleophilic displacement replaces the chloride with an amino group via refluxing with concentrated ammonia in THF, achieving 70-85% yield while preserving stereochemical integrity [1] [4].
Alternative routes employ reductive amination strategies. For example, Boc-protected 4-aminopiperidine (CAS 206989-61-9) undergoes condensation with glyoxylic acid followed by sodium cyanoborohydride reduction to install the aminoacetyl moiety. This method circumvents harsh alkylation conditions but requires careful pH control (pH 6-7) to suppress over-alkylation [2] [5]. Methylation of the piperidine nitrogen is optimally performed using Eschweiler-Clarke conditions (formaldehyde/formic acid, 80°C), which selectively N-methylates the secondary amine without Boc deprotection, as verified by ¹³C-NMR methyl resonances at δ 37.2 ppm [5] [8].
Reaction Type | Reagent/Conditions | Target Functional Group | Yield (%) | Key Advantage |
---|---|---|---|---|
Chloroacetylation | ClCH₂COCl/NaOH/DCM, 0°C | –COCH₂Cl | 89 | High electrophilicity for displacement |
Amino Displacement | NH₃/THF, reflux | –COCH₂NH₂ | 85 | Stereoretentive |
Reductive Amination | Glyoxylic acid/NaBH₃CN, pH 6.5 | –COCH₂NH₂ | 78 | Avoids alkylating agents |
N-Methylation | HCOOH/HCHO, 80°C | –N-CH₃ | 92 | No Boc deprotection |
1.1.2 Tert-Butyl Carbamate Protection/Deprotection Dynamics
The Boc group serves as a critical temporary protecting group for the piperidine nitrogen, enabling selective functionalization of the secondary amine at C3. Installation follows standard protocols: treatment of (S)-3-(methylamino)piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by 4-dimethylaminopyridine (DMAP) at 25°C, achieving near-quantitative yields [5]. The Boc group’s orthogonality is evidenced by its stability during subsequent acylation and alkylation steps, including exposure to mild bases (e.g., triethylamine) and nucleophiles (e.g., ammonia) [1] [4].
Deprotection leverages acidolytic cleavage using trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 0–25°C), with reaction completion monitored by TLC (disappearance of Rf 0.7 in ethyl acetate/hexane). This generates the hydrochloride salt of the free amine, isolable by evaporation and trituration with diethyl ether [4] [5]. Crucially, the Boc group exhibits selective lability under acidic conditions while tolerating the aminoacetyl moiety’s basicity. However, extended TFA exposure (>2 h) risks amide hydrolysis, necessitating precise reaction control [6].
Reaction Stage | Conditions | Boc Stability | Observed Side Reaction |
---|---|---|---|
Chloroacetylation | ClCH₂COCl/NaOH, 0°C | Stable | None |
Reductive Amination | NaBH₃CN, pH 6.5, 25°C | Stable | Over-alkylation (<5%) |
Nucleophilic Displacement | NH₃/THF, reflux, 6h | Stable | Ester aminolysis (<2%) |
Acidic Deprotection | TFA/DCM (30%), 25°C, 1h | Cleaved | Amide hydrolysis if prolonged (>3h) |
Enantiomeric purity of the C3 stereocenter is achieved through chiral pool derivatization or asymmetric catalysis. The former employs commercially available (S)-nipecotic acid (piperidine-3-carboxylic acid) as a starting material. Reduction of the carboxyl group to alcohol (LiAlH₄, THF), followed by Appel bromination (CBr₄/PPh₃) and azide substitution, yields (S)-3-azidopiperidine. Catalytic hydrogenation (Pd/C, H₂) then furnishes the enantiopure (S)-3-aminopiperidine core [5] [8].
A superior route utilizes chiral triflate displacement: (R)-lactic acid methyl ester is converted to its triflate ester using trifluoromethanesulfonic anhydride and pyridine at –78°C. Subsequent SN₂ reaction with Boc-protected 3-aminopiperidine (1.1 equiv, TEA base, –50°C) inverts the configuration to provide (S)-3-[(1-tert-butoxycarbonyl)piperidin-3-yl-(methyl)amino]propanoate with 84% yield and >98% ee [5]. This method capitalizes on the triflate’s superior leaving group ability versus halides or mesylates, minimizing racemization and elimination byproducts common in classical alkylations [5] [8].
Solvent effects critically influence enantioselectivity. Polar aprotic solvents like acetonitrile optimize nucleophile accessibility and ion pairing, whereas ethereal solvents (THF) enhance chiral induction in catalytic asymmetric hydrogenations of imine precursors using DuPhos ligands (up to 95% ee) [8].
Method | Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Triflate Displacement | (R)-CH₃CH(OTf)COOCH₃/Boc-aminopiperidine, –50°C | >98 | 84 | Complete configurational inversion |
Catalytic Hydrogenation | Imine/Pd-(R)-DuPhos, H₂ (50 psi), THF | 95 | 76 | Atom-economic |
Chiral Auxiliary (Evans) | Oxazolidinone alkylation | >99 | 68 | High ee but multi-step |
Comprehensive Compound Table
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: